1-(1H-benzimidazol-2-yl)-3,4-dimethyl-1H-pyrazol-5-ol is a compound belonging to the pyrazole class of heterocyclic compounds. This compound is characterized by the presence of both a benzimidazole and a pyrazole moiety, which contributes to its potential biological activities. Pyrazole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial effects .
The compound can be synthesized through various methods, often involving the reaction of benzimidazole derivatives with pyrazole precursors. The synthesis and characterization of similar compounds have been extensively documented in scientific literature, highlighting their significance in medicinal chemistry .
1-(1H-benzimidazol-2-yl)-3,4-dimethyl-1H-pyrazol-5-ol can be classified as:
The synthesis of 1-(1H-benzimidazol-2-yl)-3,4-dimethyl-1H-pyrazol-5-ol typically involves several key steps:
One common synthetic route includes the use of a one-pot reaction that combines benzimidazole with appropriate hydrazones or hydrazines in the presence of catalysts such as copper salts or palladium complexes. This method allows for high yields and regioselectivity in the formation of the pyrazole ring .
The molecular structure of 1-(1H-benzimidazol-2-yl)-3,4-dimethyl-1H-pyrazol-5-ol can be represented as follows:
This structure includes:
Key molecular data include:
The compound can undergo various chemical reactions, including:
Reactions involving this compound often require careful control of conditions such as pH and temperature to ensure desired yields and minimize side reactions. For example, oxidation reactions may utilize reagents like potassium permanganate or chromium trioxide under acidic conditions .
The biological activity of 1-(1H-benzimidazol-2-yl)-3,4-dimethyl-1H-pyrazol-5-ol is thought to involve interaction with specific biological targets such as enzymes or receptors. The mechanism may include:
Studies have indicated that similar compounds exhibit significant inhibitory activity against cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
Relevant analyses may include spectral data (NMR, IR) that confirm the structure and purity of the compound .
1-(1H-benzimidazol-2-yl)-3,4-dimethyl-1H-pyrazol-5-ol has potential applications in:
Research continues to explore the full range of biological activities associated with this compound class, emphasizing their importance in medicinal chemistry and drug discovery .
The strategic integration of benzimidazole and pyrazole motifs emerged in the early 2000s as medicinal chemists sought hybrid scaffolds to overcome limitations of singular heterocyclic systems. Benzimidazole-pyrazole conjugates arose from systematic efforts to optimize pharmacokinetic profiles while retaining high-affinity target binding. The specific compound 1-(1H-benzimidazol-2-yl)-3,4-dimethyl-1H-pyrazol-5-ol (CAS#: 944782-86-9) was first synthesized and characterized around 2010 as part of a broader exploration of pyrazole-azole hybrids for kinase modulation and anti-inflammatory applications [2] [5]. Its structural framework appears in multiple patent filings between 2012–2018, notably in Google Patents US11090288B2 covering "Pyrazole derivatives and their uses thereof" for autoimmune disorders [5], and WO2014014874A1 detailing "Pyrazole derivatives which inhibit leukotriene production" [7]. These patents mark key milestones in validating the scaffold’s therapeutic relevance, positioning it as a contemporary alternative to classical nonsteroidal anti-inflammatory drug (NSAID) pharmacophores.
Table 1: Key Identifiers of 1-(1H-benzimidazol-2-yl)-3,4-dimethyl-1H-pyrazol-5-ol
Property | Value |
---|---|
CAS Registry Number | 944782-86-9 |
IUPAC Name | 1-(1H-benzimidazol-2-yl)-3,4-dimethyl-1H-pyrazol-5-ol |
Molecular Formula | C₁₂H₁₂N₄O |
Molecular Weight | 228.25 g/mol |
PubChem CID | 16459678 |
This hybrid architecture exploits complementary pharmacophoric features:
Crystallographic studies of analogs (e.g., CID 1948735, featuring a 4-benzyl substituent) confirm perpendicular orientation between the benzimidazole and pyrazole planes, reducing conformational strain while permitting rotational flexibility upon target binding [3]. This geometry is further stabilized by intramolecular H-bonding between the pyrazole 5-OH and benzimidazole N3, as evidenced by density functional theory (DFT) calculations showing a bond distance of 1.85 Å [4]. Such rigidity enhances selectivity by preorganizing the molecule for target engagement.
Table 2: Comparative Structural Features of Benzimidazole-Pyrazole Hybrids
Compound | Substituents | Molecular Formula | Notable Features |
---|---|---|---|
1-(1H-Benzimidazol-2-yl)-3,4-dimethyl-1H-pyrazol-5-ol | 3,4-dimethyl | C₁₂H₁₂N₄O | Tautomeric 5-OH; intramolecular H-bonding |
1-(1H-Benzimidazol-2-yl)-4-benzyl-3-methyl-1H-pyrazol-5-ol | 3-methyl, 4-benzyl | C₁₈H₁₆N₄O | Enhanced hydrophobic pocket binding |
4-(1H-Benzo[d]imidazol-2-yl)-1-methyl-1H-pyrazol-5-amine | 5-NH₂, 1-methyl | C₁₁H₁₁N₅ | Electron-donating 5-amino group |
This compound exemplifies a strategic balance of physicochemical and target engagement properties:
Thermodynamic studies of analogs reveal that the 3,4-dimethylpyrazole configuration increases melting point stability (>250°C) compared to dihydro analogs, reducing crystal lattice defects and improving formulation stability [4] [6]. These attributes position it as a versatile scaffold for autoimmune disease pipelines, particularly in replacing steroidal therapies for conditions like immune thrombocytopenia [5].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1